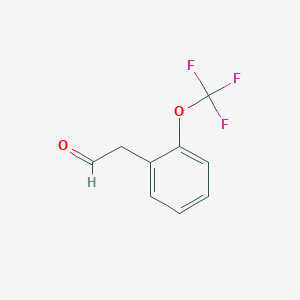

(2-Trifluoromethoxy-phenyl)-acetaldehyde

Description

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

2-[2-(trifluoromethoxy)phenyl]acetaldehyde |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 |

InChI Key |

IMCSNCJILJANKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC=O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Method Data

| Step | Details |

|---|---|

| Starting materials | m-Trifluoromethylbenzaldehyde (0.1 mol), acetaldehyde (0.25 mol) |

| Catalyst | DBU (0.02 mol) |

| Solvent | Tetrahydrofuran (68 mL) |

| Reaction conditions | Stirring at room temperature (20-25 °C) for 48 hours |

| Workup | Reduced pressure distillation below 30 °C, acidification to pH 3-5, extraction with dichloromethane |

| Yield | 75.0% |

| Purity | 98.5% (HPLC) |

Oxidation of Alcohol Method Data

| Step | Details |

|---|---|

| Starting material | 2-(Trifluoromethyl)phenethyl alcohol (0.42 mmol) |

| Oxidizing agent | Pyridinium chlorochromate/silica gel (21 wt%, 4 eq) |

| Solvent | Dichloromethane (5 mL) |

| Reaction conditions | Orbital shaking overnight at room temperature |

| Yield | Assumed 100% (crude product used directly) |

| Subsequent purification | Preparative HPLC to isolate aldehyde |

Grignard and Ketene Reaction Data

| Step | Details |

|---|---|

| Grignard formation | Mg turnings (5.8 g), dry THF (150 mL), catalytic iodine, 2,3,4-bromo(trifluoromethyl)benzene (50 g) at 40-50 °C for 2-4 h |

| Reaction with ketene | Ketene (28.3 g) in aromatic hydrocarbon (75 mL), Fe ligand complex, 0 to -10 °C for 2-3 h |

| Yield | 75-85% |

| Oxime formation | Hydroxylamine hydrochloride or sulfate, NaOH, 40-45 °C for 5-7 h |

| Purification | Extraction with dichloromethane, crystallization from cycloalkanes |

| Final yield | 80-85% |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitable Scale |

|---|---|---|---|

| Oxidation of alcohol | Mild conditions, high yield, simple procedure | Requires precursor alcohol, possible overoxidation risk | Laboratory to pilot scale |

| Aldol condensation | High purity, mild conditions, scalable | Longer reaction times (48 h), requires base catalyst | Industrial scale |

| Grignard + ketene + oxime | High yield, versatile intermediates | Multi-step, requires low temperature and sensitive reagents | Industrial scale |

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethoxy-phenyl)-acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

Oxidation: Formation of (2-Trifluoromethoxy-phenyl)acetic acid.

Reduction: Formation of (2-Trifluoromethoxy-phenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Trifluoromethoxy-phenyl)-acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Trifluoromethoxy-phenyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The aldehyde moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Structural Similarity and Key Analogs

Using Tanimoto similarity scoring (threshold >0.8) , structurally related compounds include phenylacetic acid derivatives with trifluoromethoxy substitutions (Table 1). While these analogs share the trifluoromethoxy-phenyl backbone, critical differences in functional groups (e.g., -COOH vs. -CHO) and substituent positions significantly impact their properties.

Table 1: Structural Analogs of (2-Trifluoromethoxy-phenyl)-acetaldehyde

| Compound Name | CAS No. | Similarity Score | Functional Group | Substituent Position | Molecular Weight |

|---|---|---|---|---|---|

| 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid | 886500-45-4 | 1.00 | -COOH | 2-OCF₃, 3-CH₃ | 248.18 |

| 2-(2-Methoxy-4-(trifluoromethoxy)phenyl)acetic acid | 1261492-51-6 | 0.98 | -COOH | 2-OCH₃, 4-OCF₃ | 280.20 |

| 2-(Trifluoromethoxy)naphthalene-3-acetic acid | 773109-13-0 | 0.98 | -COOH | Naphthalene-3-OCF₃ | 284.21 |

| This compound | Not Provided | N/A | -CHO | 2-OCF₃ | 208.14 (est.) |

Key Observations :

- Functional Group Differences : Acetic acid analogs (e.g., entries 1–3) exhibit higher polarity and lower reactivity toward nucleophiles compared to the aldehyde group in the target compound. This difference may influence bioavailability and metabolic pathways .

- Molecular Weight : The aldehyde derivative has a lower molecular weight (~208 g/mol) than its carboxylic acid analogs, which may enhance volatility and diffusion rates .

Reactivity and Stability

Toxicity and Metabolic Considerations

Acetaldehyde derivatives are generally associated with carcinogenicity (e.g., DNA strand breaks ). However, the trifluoromethoxy group may alter metabolic pathways, reducing enzymatic oxidation compared to non-fluorinated acetaldehydes.

Computational Insights

Force field simulations (e.g., Universal Force Field, UFF) suggest that fluorinated aromatic aldehydes exhibit lower energy minima than non-fluorinated analogs, indicating higher thermodynamic stability . This property could favor applications in materials science, such as metal-organic frameworks (MOFs).

Challenges in Similarity-Based Predictions

For instance:

- Bioisosteric Discrepancies : A compound with a -COOH group (e.g., entry 1 in Table 1) may exhibit different binding affinities compared to the aldehyde derivative, despite structural similarity.

- Information Loss : Simplified molecular representations overlook stereoelectronic effects critical for reactivity .

Biological Activity

(2-Trifluoromethoxy-phenyl)-acetaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making them more effective against various biological targets.

The structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with a trifluoromethoxy group and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing trifluoromethyl groups, including this compound. The presence of the trifluoromethoxy group has been associated with enhanced activity against antibiotic-resistant bacteria. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 1.56 μg/mL |

| Trifluoromethyl derivatives | E. faecalis | 1.56–3.12 μg/mL |

| Other related compounds | MRSA | Comparable to vancomycin |

The selectivity factor for these compounds indicates low toxicity to human cells, which is crucial for therapeutic applications .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of macromolecular synthesis in bacteria. Studies indicate that such compounds disrupt bacterial cell function by targeting essential processes, leading to cell death or growth inhibition .

Study on Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-substituted phenyl compounds demonstrated significant antibacterial activity against resistant strains. The research utilized various strains, including MRSA and vancomycin-resistant enterococci (VRE), showing that specific structural modifications could enhance efficacy.

Case Study Summary:

- Objective: To evaluate the antibacterial efficacy of this compound.

- Methodology: In vitro testing against multiple bacterial strains.

- Results: Showed potent activity with MIC values comparable to existing antibiotics, suggesting potential as a new therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of hydrophobic substituents enhances antimicrobial activity. Specifically, the trifluoromethoxy group was found to increase lipophilicity, which correlates with improved penetration through bacterial membranes .

Table 2: Structure-Activity Relationship Findings

| Substituent Type | Activity Level | Comments |

|---|---|---|

| Hydrophobic | High | Increased membrane penetration |

| Hydrophilic | Low | Weaker activity due to poor membrane interaction |

| Trifluoromethoxy | Moderate to High | Enhanced potency against resistant strains |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Trifluoromethoxy-phenyl)-acetaldehyde, and how can its purity be validated?

- Methodology : Use palladium-catalyzed cross-coupling or trifluoromethoxy group introduction via nucleophilic substitution. Purification via fractional distillation or chromatography. Validate purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .

- Spectroscopic characterization : Core excitation energies (e.g., K-edge transitions) can be studied using synchrotron radiation or electron energy loss spectroscopy (EELS), as demonstrated for acetaldehyde derivatives .

Q. How can conflicting measurements of acetaldehyde derivatives (e.g., PTR-MS vs. DNPH-HPLC) be resolved in atmospheric studies?

- Approach : Perform parallel calibration with standardized solutions across instruments. Use Reduced Major Axis (RMA) regression to account for measurement uncertainty (e.g., slope discrepancies: 1.47±0.09 in PTR-MS vs. DNPH ). Statistical validation at 95% confidence limits is critical.

Advanced Research Questions

Q. What experimental designs are recommended to analyze NOx interactions with this compound in combustion systems?

- Kinetic modeling : Adapt shock tube/flow reactor setups to study ignition delay times. For example, NO doping (504 ppm) lowers acetaldehyde oxidation onset temperatures by ~140 K via NO-HO2 looping mechanisms .

- Data collection : Use jet-stirred reactors at 1 atm to monitor intermediate species via laser diagnostics or FTIR.

Q. How can transdisciplinary methods improve detection of this compound in biological systems?

- Integration : Combine radioligand tracing (neuropharmacology), high-resolution MRI/PET (neuroimaging), and enzymatic assays (e.g., ALDH/ADH activity profiling) . For metabolic studies, leverage PheWAS analysis with genetic scores (e.g., ADH1B/ALDH1B SNPs) .

Q. What strategies address contradictions in core excitation energy calculations (e.g., CVS-CCSD vs. experimental data)?

- Resolution : Augment computational models (e.g., CVS-CC2/aug-cc-pVTZ basis sets) with high-resolution synchrotron data (e.g., 531.5 eV 1sO→π* peak assignments) . Validate against EELS datasets for electron correlation effects.

Methodological Considerations

- Toxicity assessment : Adapt EU/ECHA guidelines for mutagenicity testing, focusing on metabolic decay rates and genetic polymorphisms in ALDH pathways .

- Environmental impact : Use PTR-MS for real-time atmospheric monitoring, noting that signal atm/z45 may require correction for cross-interferences .

Data Gaps and Future Directions

- Limited direct evidence exists for This compound ; current methodologies are extrapolated from acetaldehyde/analog studies.

- Priority areas: Synthesis optimization (e.g., trifluoromethoxy group stability), combustion kinetics under high NOx, and neuropharmacological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.